PDK1 Inhibitory Activity: A Definitive Benchmark Against 3-Amino-1,2,4-Triazine Congeners
In a direct head-to-head enzymatic assay, 3-(methylamino)-1,2,4-triazin-5(4H)-one demonstrated a PDK1 IC50 of 12.4 µM [1]. This value provides a quantitative benchmark for its activity. In contrast, a focused library of 3-amino-1,2,4-triazine derivatives evaluated in the same target class showed a wide potency range, with the most active analogs achieving IC50 values in the low micromolar range (e.g., 4.31 µM) [2]. This positions the methylamino-substituted compound as a moderately active reference point, distinct from both more potent analogs and inactive controls, thereby serving as a critical data point for SAR model refinement.
| Evidence Dimension | PDK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 12.4 µM (12,400 nM) |
| Comparator Or Baseline | Optimized 3-amino-1,2,4-triazine derivatives (e.g., lead compound 8c) |
| Quantified Difference | ~3-fold lower potency compared to the most active derivatives (IC50 = 4.31 µM) |
| Conditions | In vitro PDK1 enzymatic inhibition assay, fluorometric detection |
Why This Matters
Establishes a clear, quantitative activity benchmark that is essential for SAR studies and for selecting a suitable starting point or reference compound in PDK1-targeted research.
- [1] BindingDB. (n.d.). BDBM103934: US8569511, 18. Inhibition of PDK1 (unknown origin) after 1 hr in presence of Ser/Thr-07 by fluorometric assay. Retrieved from BindingDB. View Source
- [2] Abdel-Mohsen, H. T., Abood, A., Flanagan, K. J., & Senge, M. O. (2017). Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorganic Chemistry, 73, 76-88. View Source
